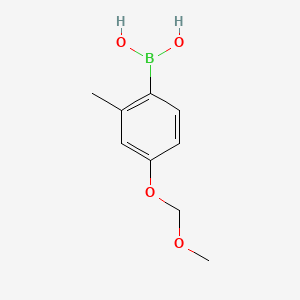
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Overview
Description
“(4-(Methoxymethoxy)-2-methylphenyl)boronic acid” is a type of boronic acid with the CAS Number: 162662-27-3 . It has a molecular weight of 181.98 . The compound is usually stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura cross-coupling reactions . This process is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They are also used in reactions such as oxidative Heck reaction and intramolecular C-H amidation sequence .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is usually between 2-8°C under an inert atmosphere .Scientific Research Applications
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . This property allows for the development of sensors that can detect various biological and chemical substances. For instance, they can be used to create fluorescent sensors for detecting catecholamines like dopamine, which are important neurotransmitters in the brain.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation . By attaching a boronic acid moiety to a molecule of interest, researchers can target and label specific proteins within cells. This is particularly useful in understanding protein function and interaction networks within the biological systems.
Therapeutic Development
Boronic acids have been utilized in the development of therapeutics due to their biocompatibility and ability to interact with various biological molecules . They have been involved in the synthesis of compounds that inhibit enzymes or interfere with cellular signaling pathways, offering potential pathways for drug development.
Separation Technologies
In the field of analytical chemistry, boronic acids can be used to separate complex mixtures . Their selective binding to certain molecules allows for the purification of specific components from a mixture, which is crucial in both research and industrial processes.
Material Science
Boronic acids are used as building blocks in the creation of polymers and other materials . Their unique properties enable the development of responsive materials that can change their behavior in the presence of certain stimuli, such as pH changes or the presence of diols.
Catalysis
Boronic acids, including derivatives like (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, play a role in catalysis . They can catalyze various chemical reactions, including the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This is due to their Lewis acidity and ability to form stable complexes with substrates.
Cross-Coupling Reactions
A significant application of boronic acids is in Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone of modern synthetic organic chemistry, allowing for the formation of carbon-carbon bonds. (4-(Methoxymethoxy)-2-methylphenyl)boronic acid can act as a reagent in these reactions, contributing to the synthesis of complex organic molecules.
Biochemical Tools
Lastly, boronic acids serve as biochemical tools in various research applications . They can be used to inhibit enzymes, modify nucleic acids, or deliver molecules into cells. Their versatility makes them valuable in a wide range of biochemical and medical research.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids have been gaining attention in various fields due to their unique properties. They have been used in the development of intelligent materials like hydrogels . They also play a crucial role in the synthesis of biologically active compounds . Therefore, the future directions of “(4-(Methoxymethoxy)-2-methylphenyl)boronic acid” could involve its application in these areas.
properties
IUPAC Name |
[4-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(14-6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGIQQHHJUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675328 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260374-05-7 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



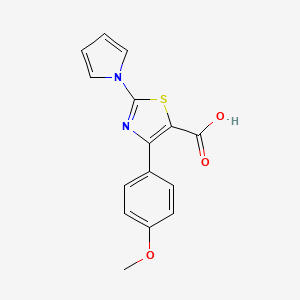
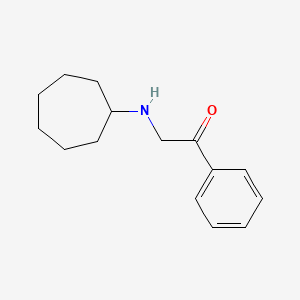
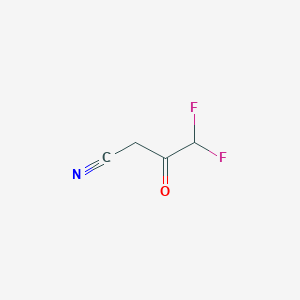
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)
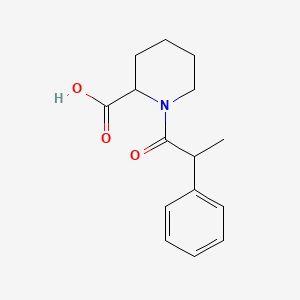

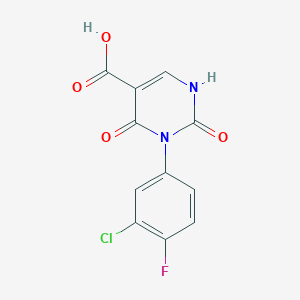
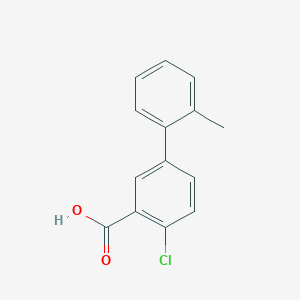
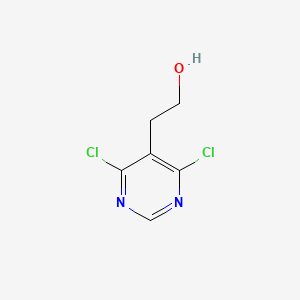
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
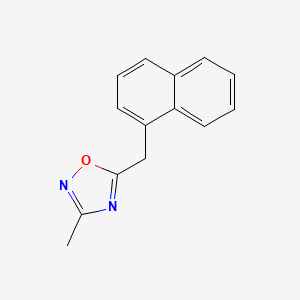
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)